molecular formula C22H18BrN3O2S2 B11291990 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B11291990
M. Wt: 500.4 g/mol
InChI Key: CIHPKEAZMWBLDP-UHFFFAOYSA-N
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Description

2-{[3-(4-BROMOPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-ETHYL-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a bromophenyl group, a thienopyrimidine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-BROMOPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-ETHYL-N-PHENYLACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated aromatic compounds.

    Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-BROMOPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-ETHYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-BROMOPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-ETHYL-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-BROMOPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-ETHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,6-DIBROMO-4-METHYLPHENYL)ACETAMIDE
  • 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

Uniqueness

2-{[3-(4-BROMOPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-ETHYL-N-PHENYLACETAMIDE is unique due to its specific structural features, including the combination of a thienopyrimidine core with a bromophenyl group and an acetamide moiety

Properties

Molecular Formula

C22H18BrN3O2S2

Molecular Weight

500.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C22H18BrN3O2S2/c1-2-25(16-6-4-3-5-7-16)19(27)14-30-22-24-18-12-13-29-20(18)21(28)26(22)17-10-8-15(23)9-11-17/h3-13H,2,14H2,1H3

InChI Key

CIHPKEAZMWBLDP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3

Origin of Product

United States

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